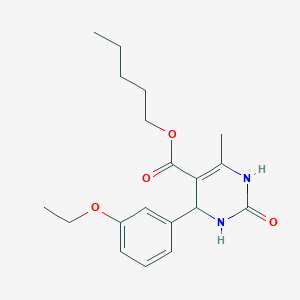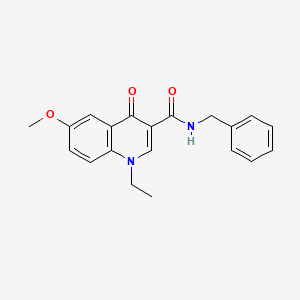
N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide, also known as BE-3-17, is a synthetic compound that belongs to the quinolinecarboxamide family. This compound has gained significant attention in scientific research due to its potential applications in the treatment of various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide disrupts the normal cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G2/M phase, which prevents the cells from dividing and proliferating. It also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth and migration of cancer cells, which can prevent the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-proliferative activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one of the limitations of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide. One potential avenue is the development of analogs of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide that have improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide with other cancer therapeutics, such as chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide and its potential applications in the treatment of other diseases, such as autoimmune disorders.
Métodos De Síntesis
The synthesis of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-ethylbenzamide with 2-chloro-6-methoxyquinoline to form N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide. The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate. The product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide exhibits potent anti-proliferative activity against a variety of cancer cell lines, including breast, prostate, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as a cancer therapeutic agent.
Propiedades
IUPAC Name |
N-benzyl-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-22-13-17(20(24)21-12-14-7-5-4-6-8-14)19(23)16-11-15(25-2)9-10-18(16)22/h4-11,13H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKRAWWZRUPUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-methoxy-4-oxo-1,4-dihydro-quinolin e-3-carboxylic acid benzylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B4896421.png)
![4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4896423.png)
![17-(4-chlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896426.png)
![3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4896444.png)
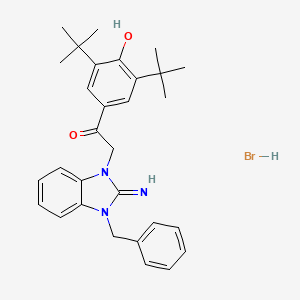
![2,4-dichloro-5-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B4896457.png)
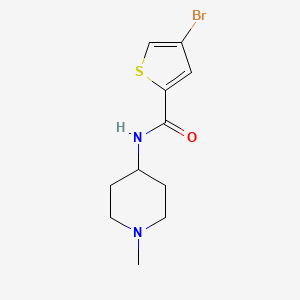
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896464.png)

![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)
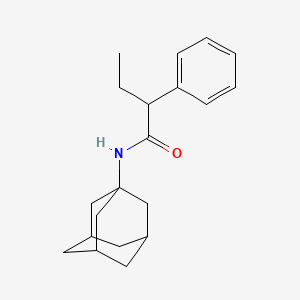
![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)
